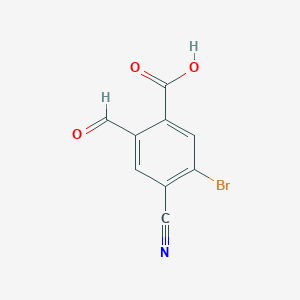

5-Bromo-4-cyano-2-formylbenzoic acid

Description

Properties

IUPAC Name |

5-bromo-4-cyano-2-formylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrNO3/c10-8-2-7(9(13)14)6(4-12)1-5(8)3-11/h1-2,4H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KREUEESORAYTPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1C#N)Br)C(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-cyano-2-formylbenzoic acid typically involves multi-step organic reactions. A common method includes the bromination of 3-cyano-2-formylbenzoic acid, where bromine is introduced at the 5-position of the aromatic ring. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

Industrial Production Methods

Industrial production of 5-Bromo-3-cyano-2-formylbenzoic acid may utilize continuous flow-flash chemistry, which allows for the efficient scale-up of the synthesis process. This method involves the use of flow microreactors to precisely control reaction conditions, leading to higher yields and purity of the final product.

One efficient scale-up synthesis of 5-cyano-2-formylbenzoic acid or its cyclic isomer 6-cyano-3-hydroxy-2-benzofuran-1(3H)-one (1) has been achieved from isopropyl 2-bromo-5-cyanobenzoate (8c) by means of continuous flow-flash chemistry using flow microreactors. The process involves a Br/Li exchange reaction of 8c with BuLi, which occurs within 0.1 s at −50 °C. The resulting highly reactive aryllithium intermediate undergoes formylation with DMF to afford 1, a transformation that is extremely difficult to achieve by a conventional batch process. Optimization of the continuous flow-flash reaction conditions and modification of the reaction system brought about the production of 237 g of 1 from 897 g of 8c in 270 min, without purification by column chromatography.

Preparation of 5-(3-cyanophenyl)-3-formylbenzoic acid

A process for producing a 5-(3-cyanophenyl)-3-formylbenzoic acid compound involves reacting a 5-bromo-3-(hydroxymethyl)benzoic acid compound with manganese dioxide to prepare a 5-bromo-3-formylbenzoic acid compound. The hydroxymethyl group of the 5-bromo-3-(hydroxymethyl)benzoic acid compound is oxidized with manganese dioxide and converted to a formyl group to prepare a 5-bromo-3-formylbenzoic acid compound. The reaction mixture is cooled to room temperature and filtered, and the resulting filtrate is concentrated to obtain the 5-bromo-3-formylbenzoic acid compound. The 5-bromo-3-formylbenzoic acid compound is reacted with 3-cyanophenylboronic acid in the presence of a palladium complex (a catalyst) to prepare the target compound, 5-(3-cyanophenyl)-3-formylbenzoic acid.

Comparative Analysis

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-Bromo-3-cyano-2-formylbenzoic acid | Cyano and formyl groups on benzoic acid | High reactivity due to bromine substitution |

| 3-Cyano-2-formylbenzoic acid | Lacks bromine | Less reactive compared to its brominated counterpart |

| 6-Cyano-3-hydroxy-2-benzofuran-1(3H)-one | Cyclic isomer | Different reactivity profile due to cyclic structure |

Key Observations

- Functional Group Variations: The replacement of the carboxylic acid with an ester (e.g., Methyl 5-bromo-2-formylbenzoate) reduces acidity and increases lipophilicity, which may enhance membrane permeability in biological systems.

- Positional Effects : In 3-Bromo-5-(methoxycarbonyl)benzoic acid, the bromine and ester groups occupy positions 3 and 5, respectively, leading to different steric and electronic environments compared to the reference compound. This positional swap could influence regioselectivity in further derivatization.

- Reactivity Implications : The formyl group in 5-Bromo-3-cyano-2-formylbenzoic acid enables condensation reactions (e.g., forming Schiff bases), a feature absent in compounds like 5-Bromo-2-methyl-3-nitrobenzoic acid, which contains a methyl group instead. The presence of fluorine in 3-Bromo-5-fluoro-2-nitrobenzoic acid may enhance metabolic stability in drug design, whereas the cyano group in the reference compound could serve as a leaving group in nucleophilic displacement reactions.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-cyano-2-formylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: 5-Bromo-4-cyano-2-carboxybenzoic acid.

Reduction: 5-Bromo-4-amino-2-formylbenzoic acid.

Substitution: 5-Methoxy-4-cyano-2-formylbenzoic acid.

Scientific Research Applications

5-Bromo-4-cyano-2-formylbenzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a building block in the development of biologically active compounds.

Medicine: Explored for its potential use in the synthesis of pharmaceutical agents.

Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-4-cyano-2-formylbenzoic acid depends on its functional groups:

Formyl Group: Can participate in nucleophilic addition reactions, forming intermediates that can further react to produce various products.

Cyano Group: Can undergo nucleophilic addition or reduction, leading to the formation of amines or other derivatives.

Bromine Atom:

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing effects: The cyano and formyl groups in the target compound enhance electrophilicity at the benzene ring compared to fluorine or ethoxy substituents in analogs. This increases reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Solubility : The carboxylic acid group improves aqueous solubility relative to ester or ether derivatives (e.g., 5-bromo-2-ethoxybenzoic acid methyl ester) .

- Steric hindrance : The formyl group at position 2 may introduce steric constraints absent in smaller substituents like fluorine or methyl groups.

Research Findings and Challenges

- Thermal Stability: Brominated aromatics with electron-withdrawing groups (e.g., cyano) exhibit lower thermal stability compared to fluorine-substituted derivatives, impacting storage conditions .

- Scalability: While 5-bromo-2,4-difluorobenzoic acid is produced industrially via a one-step process, the multistep synthesis of this compound may limit its commercial viability without optimization .

Biological Activity

5-Bromo-4-cyano-2-formylbenzoic acid is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₉H₄BrN₁O₃

- Molecular Weight : 229.04 g/mol

- Functional Groups : Bromine atom, cyano group, formyl group, and carboxylic acid.

The presence of these functional groups allows for diverse chemical reactivity and interactions with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. Key mechanisms include:

- Enzyme Inhibition : The cyano group can interact with enzyme active sites, potentially leading to inhibition or modulation of specific biological pathways. This interaction may disrupt metabolic processes, making it a candidate for therapeutic applications in conditions such as cancer and inflammation.

- Redox Reactions : The formyl group can participate in redox reactions, which may modulate cellular processes and contribute to the compound's biological effects.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit anticancer properties. For instance, this compound has shown promise in inhibiting tumor cell proliferation in vitro. A notable study demonstrated that derivatives of this compound could significantly reduce the viability of cancer cells by inducing apoptosis through caspase activation pathways .

Anti-inflammatory Effects

In addition to anticancer properties, this compound has been investigated for its anti-inflammatory effects. It was found to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in treating inflammatory diseases.

Case Studies

- Study on Cancer Cell Lines : A study conducted on various cancer cell lines revealed that this compound reduced cell viability by up to 70% at concentrations of 10 µM after 48 hours. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.

- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in a significant decrease in edema and inflammatory markers compared to control groups. This suggests its potential utility in treating inflammatory disorders.

Comparative Analysis with Similar Compounds

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| 4-Bromo-2-cyano-benzoic acid | Lacks formyl group | Lower activity against cancer cells |

| 5-Bromo-3-cyano-2-formylbenzoic acid | Different cyano position | Enhanced reactivity but similar activity profile |

| 4-Cyano-2-formylbenzoic acid | Lacks bromine | Reduced interaction with biological targets |

The unique combination of functional groups in this compound enhances its reactivity and potential biological activity compared to similar compounds.

Q & A

Q. What synthetic methodologies are most effective for preparing 5-Bromo-4-cyano-2-formylbenzoic acid, and what are their limitations?

Traditional synthesis routes rely on isobenzofuran-1(3H)-ones as precursors, which are limited by substrate availability and the use of toxic solvents like 1,2-dichloroethane. Flow photochemical bromination of toluenes followed by hydrolysis offers a greener, scalable alternative with moderate-to-high yields (50–85%). This method avoids hazardous solvents and leverages continuous flow systems to enhance reaction control .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and functional groups.

- IR spectroscopy to identify carbonyl (formyl, carboxylic acid) and nitrile (cyano) stretches.

- Mass spectrometry (ESI-TOF) for molecular weight validation and fragmentation analysis.

- X-ray crystallography (e.g., SHELXL refinement) to resolve crystal packing and intermolecular interactions, particularly hydrogen bonding involving the carboxylic acid group .

Q. How can purity and regiochemical consistency be ensured during synthesis?

Use high-performance liquid chromatography (HPLC) with UV detection to monitor intermediates. Regiochemical fidelity is confirmed via NOESY NMR correlations and comparative analysis of coupling constants. Trace impurities (e.g., dehalogenated byproducts) are minimized by optimizing bromination stoichiometry and reaction time .

Advanced Research Questions

Q. How do density functional theory (DFT) calculations enhance understanding of this compound’s electronic properties and reactivity?

Hybrid functionals (e.g., B3LYP) with exact-exchange corrections predict electrophilic/nucleophilic sites by mapping electrostatic potential surfaces. For example, the formyl group’s electrophilicity facilitates nucleophilic additions, while the bromine atom’s polarizability supports Suzuki-Miyaura cross-couplings. DFT also models transition states for reactions like cyano-group hydrolysis, aiding mechanistic studies .

Q. What strategies resolve contradictions in catalytic activity data when using this compound in heterocycle synthesis?

Discrepancies in reported catalytic efficiencies often stem from solvent polarity effects or competing side reactions (e.g., decarbonylation). Controlled experiments using deuterated solvents (DMSO-d₆ vs. CDCl₃) and kinetic isotope effect (KIE) studies can isolate solvent-specific interactions. Statistical analysis (e.g., ANOVA) of triplicate trials under varied conditions is recommended .

Q. How does the spatial arrangement of substituents influence its application in pharmaceutical intermediates?

The ortho -formyl and para -cyano groups enable sequential functionalization: the formyl group undergoes condensation to form isoindolinones, while the cyano group participates in cycloadditions (e.g., Huisgen reaction). The meta -bromo substituent acts as a directing group for Pd-catalyzed C–H activation, facilitating access to polycyclic architectures .

Methodological Considerations

Q. What experimental design principles apply to optimizing its use in metal-catalyzed reactions?

- Ligand screening : Bidentate ligands (e.g., XPhos) improve Pd-catalyzed coupling yields by stabilizing oxidative addition intermediates.

- Solvent selection : Polar aprotic solvents (DMF, NMP) enhance solubility but may promote side reactions; additives like TBAB (tetrabutylammonium bromide) mitigate halide exchange.

- Temperature gradients : Stepwise heating (80°C → 120°C) balances reaction rate and selectivity in multi-step pathways .

Q. How can computational tools predict its environmental and metabolic stability?

QSAR (quantitative structure-activity relationship) models estimate biodegradability using parameters like logP (2.1) and topological polar surface area (TPSA: 85 Ų). ADMET predictors (e.g., SwissADME) highlight potential cytochrome P450 interactions, guiding toxicity assessments for biomedical applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.